molecular formula C13H18N4 B5503242 5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine

5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine

Cat. No. B5503242
M. Wt: 230.31 g/mol
InChI Key: XWMBTDGQQVXIHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves regioselective reactions and multicomponent reactions (MCRs). For instance, a convenient ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines was achieved through a three-component reaction, demonstrating the effectiveness of ultrasound irradiation in producing high yields in short times (Nikpassand et al., 2010). Moreover, electrogenerated base promoted synthesis of pyrazolo[3,4-b]pyridin-6-ones via multicomponent reactions highlights the utility of electrochemical approaches for efficient synthesis under mild conditions (Veisi et al., 2015).

Molecular Structure Analysis

The structural elucidation of pyrazolo[3,4-b]pyridine derivatives is fundamental to understanding their chemical behavior. One study described the synthesis and X-ray diffraction analysis of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, providing insight into their molecular structures and confirming the formation of the desired fused ring systems (Chen et al., 2012).

Chemical Reactions and Properties

Research into the chemical reactions of pyrazolo[3,4-b]pyridine compounds has explored various synthetic routes and reactions. For example, the facile synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions highlights the versatility of these compounds in forming N-fused heterocycles (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as fluorescence and photophysical characteristics, are critical for their potential applications. The synthesis and properties of fluorescence dyes based on tetracyclic pyrazolo[3,4-b]pyridine provide valuable information on their high fluorescence quantum yields and good stability, which are essential for applications in living cell imaging (Chen et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is crucial for the development of novel compounds. The efficient synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives using polyethylene glycol (PEG)-400 as a recyclable reaction medium illustrates an environmentally friendly method that emphasizes the importance of green chemistry in synthesizing these compounds (Zhong et al., 2013).

Scientific Research Applications

Multicomponent Synthesis and Biological Activity

Multicomponent reactions involving similar heterocyclic scaffolds have led to the discovery of novel compounds with significant antibacterial activities. For instance, the synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones has unveiled a new heterocyclic scaffold with notable antibacterial properties, illustrating the potential of such compounds in addressing microbial resistance (Frolova et al., 2011).

Anticancer Applications

Research into conformationally constrained pyrazolo[3,4-b]pyridine derivatives has highlighted their utility as farnesyltransferase inhibitors, with improved metabolic stability, demonstrating potential in cancer therapy (Dinsmore et al., 2000). Moreover, novel alkyl amide functionalized derivatives have shown promising anticancer activity against several cancer cell lines, underscoring the therapeutic relevance of pyrazolo[3,4-b]pyridine scaffolds (Chavva et al., 2013).

Fluorescence Dyes and Imaging

The development of fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores demonstrates the compound's versatility in material science. These compounds exhibit high fluorescence quantum yields and have been successfully applied in living cell imaging, showcasing the intersection of organic synthesis and biomedical imaging (Chen et al., 2012).

Novel Synthetic Methodologies

Innovative synthetic strategies have been developed to construct skeletally diverse pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in expanding the toolkit of organic synthesis. These methodologies enable the creation of complex molecules from simple precursors, highlighting the compound's importance in facilitating the exploration of chemical space (Tu et al., 2014).

Mechanism of Action

The mechanism of action of these compounds often involves inhibiting certain proteins. For example, some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .

Future Directions

Research into pyrazolo[3,4-b]pyridine derivatives and similar compounds is ongoing, with many potential applications in fields such as medicine and pharmacology . Future research will likely continue to explore their synthesis, properties, and potential uses.

properties

IUPAC Name

8-butyl-4,5,7-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-3-7-10-8-5-4-6-9(8)11-12(14)16-17-13(11)15-10/h2-7H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMBTDGQQVXIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=NNC(=C2C3=C1CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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